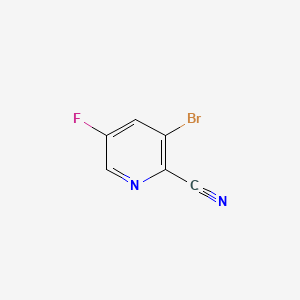

3-Bromo-5-fluoropicolinonitrile

描述

Significance of 3-Bromo-5-fluoropicolinonitrile as an Advanced Chemical Building Block

This compound (CAS Number: 950670-18-5) is a pyridine (B92270) derivative characterized by a bromine atom at the 3-position, a fluorine atom at the 5-position, and a nitrile (cyano) group at the 2-position. lookchem.comchemimpex.com This specific substitution pattern endows the molecule with a unique electronic profile and versatile reactivity, making it a highly valuable intermediate in synthetic chemistry. lookchem.comchemimpex.com

The significance of this compound stems from the strategic placement of its functional groups:

The Pyridine Ring: A foundational heterocyclic scaffold present in numerous pharmaceuticals and natural products.

The Nitrile Group: Can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a gateway to various other functional groups.

The Fluorine Atom: Its high electronegativity renders the pyridine ring electron-deficient. This electronic modification can influence the molecule's reactivity, improve metabolic stability, and enhance binding affinity in biological targets, a sought-after feature in medicinal chemistry.

The Bromine Atom: Serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

This trifecta of functionalities makes this compound an ideal starting material for building complex molecular architectures. It is employed as a key intermediate in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. lookchem.comchemimpex.com Research applications have shown its utility in developing potential therapeutics, including inhibitors for the neuropathogenic amoeba Naegleria fowleri and agents for targeted cancer therapies. chemimpex.comnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 950670-18-5 | lookchem.comchemimpex.comunichemist.com |

| Molecular Formula | C₆H₂BrFN₂ | lookchem.comchemimpex.comunichemist.com |

| Molecular Weight | 201.00 g/mol | lookchem.comambeed.com |

| Predicted Boiling Point | 274.8±40.0 °C | lookchem.comunichemist.com |

| Predicted Density | 1.81±0.1 g/cm³ | lookchem.comunichemist.com |

| Appearance | White to off-white crystalline powder | chemimpex.com |

Overview of Research Directions for Halogenated Picolinonitrile Scaffolds

The research landscape for halogenated picolinonitrile scaffolds, exemplified by this compound, is rich and primarily directed toward the synthesis of functionalized heterocyclic compounds for drug discovery and materials science. chemimpex.com The strategic halogenation provides chemists with precise tools to modify the core structure through a variety of established and novel chemical reactions.

Key research directions include:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the fluorinated pyridine ring facilitates the displacement of the fluorine atom by various nucleophiles. This reaction is a cornerstone for introducing new functional groups. For instance, treatment of this compound with sodium methoxide (B1231860) results in the substitution of the fluorine atom to yield a methoxy (B1213986) derivative. nih.govgoogle.com Similarly, reaction with amines, such as 2,2,2-trifluoroethan-1-amine, allows for the introduction of nitrogen-containing substituents. google.com

Metal-Catalyzed Cross-Coupling Reactions: The bromine atom at the 3-position is an ideal site for palladium-catalyzed cross-coupling reactions. This enables the formation of new C-C bonds (e.g., Suzuki, Stille, Sonogashira couplings) or C-N/C-O bonds (e.g., Buchwald-Hartwig amination/etherification). These reactions are fundamental to building molecular complexity by linking the picolinonitrile scaffold to other aryl, alkyl, or vinyl groups. nih.gov

Modification of the Nitrile Group: The cyano group itself is a versatile functional handle. It can be converted into amides, carboxylic acids, tetrazoles, or primary amines, each leading to a new class of derivatives with distinct chemical properties and potential biological activities.

These synthetic strategies allow for the systematic exploration of the chemical space around the picolinonitrile core. By varying the nucleophiles in SNAr reactions or the coupling partners in cross-coupling reactions, researchers can generate large libraries of compounds. This combinatorial approach is highly valuable in screening for new pharmaceutical leads and advanced materials. chemimpex.com For example, derivatives of this compound have been synthesized and evaluated as inhibitors of methionine adenosyltransferase 2a (MAT2A) for cancer treatment and as METTL3 inhibitors. google.comgoogle.com

Table 2: Key Synthetic Transformations of this compound

| Reaction Type | Reagent Example | Position of Reactivity | Application/Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Sodium methoxide | C-5 (Fluorine displacement) | Synthesis of alkoxy-picolinonitrile derivatives | nih.govgoogle.com |

| Nucleophilic Aromatic Substitution (SNAr) | 2,2,2-trifluoroethan-1-amine | C-5 (Fluorine displacement) | Synthesis of amino-picolinonitrile derivatives for MAT2A inhibitors | google.com |

| Buchwald-Hartwig Coupling | Amines | C-3 (Bromine displacement) | Synthesis of N-aryl or N-heteroaryl amines for bioactive molecules | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

3-bromo-5-fluoropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFN2/c7-5-1-4(8)3-10-6(5)2-9/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOSREGULYFXDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677440 | |

| Record name | 3-Bromo-5-fluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950670-18-5 | |

| Record name | 3-Bromo-5-fluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 5 Fluoropicolinonitrile

Strategies for the Construction of the 2-Cyanopyridine (B140075) Core with Bromo and Fluoro Substituents

The primary challenge in synthesizing 3-Bromo-5-fluoropicolinonitrile lies in the regioselective functionalization of the pyridine (B92270) ring. The construction of the 2-cyanopyridine core bearing both bromo and fluoro substituents can be approached through several strategic disconnections. A common strategy involves the initial synthesis of a substituted pyridine ring followed by the introduction of the cyano group, or conversely, the construction of a cyanopyridine with subsequent halogenation.

One plausible approach begins with a pre-functionalized pyridine, such as 3-amino-5-fluoropyridine. The amino group can serve as a handle for diazotization followed by a Sandmeyer-type reaction to introduce the bromine atom at the 3-position. The cyano group can then be introduced at the 2-position through various methods, including the cyanation of a corresponding 2-halopyridine or the dehydration of a picolinamide (B142947).

Alternatively, a route starting from a commercially available bromofluoropyridine could be envisioned. For instance, the palladium-catalyzed cyanation of a 3,5-dihalopyridine could potentially yield the desired 2-cyanopyridine scaffold. nih.gov The choice of catalyst and cyanide source is critical in such transformations to achieve high yields and selectivity. nih.govorgsyn.org

Specific Synthetic Routes and Reaction Conditions

The synthesis of this compound can be achieved through a variety of specific reaction pathways, each with its own set of reagents and conditions.

Nucleophilic Aromatic Substitution in Picolinonitrile Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in pyridine chemistry. researchgate.net In the context of this compound synthesis, SNAr can be employed to introduce the cyano group. For example, a precursor such as 3-bromo-2-chloro-5-fluoropyridine (B1373312) could undergo a nucleophilic substitution with a cyanide salt, like sodium or potassium cyanide, to yield the target molecule. The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups, such as the bromo and fluoro substituents.

A related approach involves the synthesis of 3-Bromo-5-fluorophenylacetonitrile from 3-fluoro-5-bromobenzyl bromide and sodium cyanide in a mixture of water and dimethylformamide at elevated temperatures. chemicalbook.com While this produces a phenylacetonitrile, the conditions provide insight into the cyanation of a halogenated aromatic system.

Halogen Exchange Reactions for Fluorination in Picolinonitrile Systems

Halogen exchange (Halex) reactions are a common method for introducing fluorine into aromatic rings. Starting from a bromo- or chloro-substituted picolinonitrile precursor, a Halex reaction with a fluoride (B91410) source, such as potassium fluoride, can be employed. The efficiency of this reaction is often enhanced by the use of a phase-transfer catalyst or by conducting the reaction in a high-boiling point aprotic solvent. A patent describes the synthesis of 2-methoxy-3-bromo-5-fluoropyridine from 2-methoxy-5-aminopyridine, involving a diazotization followed by reaction with a fluorinating agent like tetrafluoroboric acid. google.com

Bromination Strategies in Picolinonitrile Preparation

The introduction of a bromine atom at the 3-position of the picolinonitrile ring can be achieved through several bromination methods. Electrophilic bromination of a pre-existing 5-fluoropicolinonitrile could be challenging due to the deactivating nature of the cyano and fluoro groups.

A more viable strategy is the Sandmeyer reaction, starting from 3-amino-5-fluoropicolinonitrile. researchgate.net This involves the diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with a copper(I) bromide solution. heteroletters.orggoogle.com A patent for the synthesis of 2,3-dibromopyridine (B49186) describes the diazotization of 3-amino-2-chloropyridine (B31603) followed by the addition of CuBr in HBr. google.com This highlights the applicability of the Sandmeyer reaction for introducing bromine onto a pyridine ring.

Another approach involves the direct bromination of a suitable precursor. For example, the bromination of 2-aminopyridine (B139424) with bromine in acetic acid is a known procedure, although it can lead to a mixture of mono- and di-brominated products. orgsyn.org

Role of Key Reagents and Catalysts in Target-Oriented Synthesis

The successful synthesis of this compound is highly dependent on the judicious selection of reagents and catalysts.

Table 1: Key Reagents and Catalysts and Their Roles

| Reagent/Catalyst | Role | Relevant Synthetic Step(s) |

| Palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Catalyst for cross-coupling reactions | Cyanation of halopyridines |

| Copper(I) salts (e.g., CuBr, CuCN) | Reagent/Catalyst in Sandmeyer reactions | Introduction of bromo or cyano groups |

| N-Bromosuccinimide (NBS) | Brominating agent | Electrophilic bromination |

| Sodium Nitrite (NaNO₂) | Diazotizing agent | Sandmeyer reaction |

| Dehydrating agents (e.g., POCl₃, P₂O₅, (COCl)₂) | Conversion of amides to nitriles | Final step from a picolinamide precursor |

| Fluorinating agents (e.g., KF, Selectfluor) | Fluorine source | Halogen exchange or electrophilic fluorination |

The choice of palladium catalyst and ligand is crucial for achieving high yields in cyanation reactions of aryl halides. orgsyn.org For the Sandmeyer reaction, the use of copper(I) bromide is standard for introducing the bromo group. heteroletters.org The dehydration of a picolinamide to the corresponding nitrile can be achieved using various reagents, with phosphorus oxychloride (POCl₃) being a common and effective choice. chemicalbook.comhighfine.com

Development of Novel Synthetic Pathways for this compound and Analogues

Research into the synthesis of functionalized pyridines is constantly evolving, with new methods being developed to improve efficiency, selectivity, and environmental friendliness. One area of development is the use of one-pot or multicomponent reactions to construct complex molecules like this compound in fewer steps. For instance, a one-pot synthesis of 2-amino-3-cyanopyridines has been reported, which could potentially be adapted. researchgate.net

Furthermore, novel catalytic systems are being explored for cyanation and halogenation reactions. The use of non-toxic cyanide sources and more environmentally benign catalysts is a key focus. orgsyn.org The development of methods for the late-stage functionalization of the pyridine ring is also of significant interest, as it would allow for the rapid diversification of analogues for biological screening.

A recent development in the synthesis of 3,5-disubstituted pyridines involves a domino reductive Nef reaction/cyclization of β-nitroenones, which could offer a novel disconnection for the pyridine core. rsc.org Additionally, the synthesis of novel 3-cyanopyridine (B1664610) derivatives as PIM-1 inhibitors highlights the ongoing interest in this class of compounds and the development of new synthetic approaches. nih.gov

Reactivity and Chemical Transformations of 3 Bromo 5 Fluoropicolinonitrile

Influence of Halogen Substituents (Bromine, Fluorine) on Reactivity Profiles

The reactivity of the pyridine (B92270) ring in 3-Bromo-5-fluoropicolinonitrile is significantly influenced by the presence of the nitrogen heteroatom and the two halogen substituents. The nitrogen atom inherently makes the pyridine ring electron-deficient, a characteristic that is further intensified by the strong electron-withdrawing inductive effects of the fluorine and bromine atoms, as well as the nitrile group. uoanbar.edu.iq This pronounced electron deficiency deactivates the ring towards electrophilic aromatic substitution, which typically requires harsh conditions to proceed. uoanbar.edu.iq

Conversely, the electron-poor nature of the aromatic system makes it highly susceptible to nucleophilic aromatic substitution (SNAr). youtube.com Both the bromine and fluorine atoms can act as leaving groups in such reactions. The positions ortho and para (positions 2, 4, and 6) to the ring nitrogen are particularly activated for nucleophilic attack because the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom. uoanbar.edu.iqyoutube.com

For transition metal-catalyzed cross-coupling reactions, the relative bond strengths of the carbon-halogen bonds are critical. The C-Br bond is significantly weaker than the C-F bond, making it more susceptible to oxidative addition to a low-valent metal center, such as Palladium(0). nih.gov This difference in reactivity allows for selective functionalization at the 3-position (C-Br) while leaving the C-F bond at the 5-position intact.

Reactions Involving the Nitrile Functional Group

The nitrile (cyanide) group at the 2-position of the pyridine ring is a versatile functional handle that can undergo a variety of chemical transformations. Its reactivity is analogous to that of a carbonyl group, featuring a polarized triple bond with an electrophilic carbon atom.

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid (3-bromo-5-fluoropicolinic acid) or its corresponding carboxylate salt. This transformation proceeds through an intermediate amide (3-bromo-5-fluoropicolinamide).

Reduction: The nitrile can be reduced to a primary amine ( (3-bromo-5-fluoropyridin-2-yl)methanamine). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this conversion. The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond.

Reactions with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the resulting imine intermediate furnishes a ketone. This provides a valuable method for carbon-carbon bond formation, allowing for the introduction of various alkyl or aryl groups at the 2-position of the pyridine ring, adjacent to the nitrogen.

Nucleophilic Substitution Reactions on the Pyridine Ring System

As previously mentioned, the electron-deficient pyridine ring of this compound is primed for nucleophilic aromatic substitution (SNAr). The positions activated by the ring nitrogen are C2, C4, and C6. In this molecule, the substituents are at C3 and C5. However, the powerful electron-withdrawing nature of the nitrile group at C2, combined with the inductive effects of the halogens, renders the entire ring susceptible to nucleophilic attack.

The competition between bromine and fluorine as the leaving group is a key aspect of its reactivity. In many SNAr reactions, fluorine is displaced more readily than bromine due to the stabilization it provides to the rate-determining Meisenheimer intermediate. stackexchange.com For example, reaction with nucleophiles like alkoxides, thiolates, or amines could potentially lead to the selective replacement of the fluorine atom. A study on the related compound 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene demonstrated that the fluorine atom undergoes substitution with various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org

It is also possible for substitution to occur at the bromine-substituted position, particularly if the reaction conditions are altered or if the nucleophile has a specific affinity for that site. Directed nucleophilic aromatic substitution reactions have also been developed that can achieve high regioselectivity, even in complex, multi-halogenated systems. rsc.org

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The differential reactivity of the C-Br and C-F bonds allows for selective functionalization, with the weaker C-Br bond being the typical site of reaction. nih.gov

Suzuki-Miyaura Coupling Reactions with Aryl and Heteroaryl Boronic Acids/Esters

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound with an organohalide. libretexts.org For this compound, this reaction would selectively occur at the C-Br bond to form a new C-C bond with an aryl or heteroaryl group, yielding 3-aryl(or heteroaryl)-5-fluoropicolinonitrile derivatives. libretexts.org The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the boronic acid/ester in the presence of a base, and concluding with reductive elimination to give the product and regenerate the catalyst. libretexts.org The presence of electron-withdrawing groups, such as the nitro group in bromo-nitroaryl compounds, can facilitate the oxidative addition step. researchgate.net This suggests that the electron-deficient nature of the this compound ring should make it a competent partner in Suzuki couplings.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyridines

| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Ref |

|---|---|---|---|---|---|---|

| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester | Pd precatalyst & Ligand | DBU | THF/water | Optimized yields | researchgate.net |

| ortho-Bromoanilines | Various boronic esters | Not specified | Not specified | Not specified | Good yields | rsc.org |

This table presents examples of Suzuki-Miyaura reactions on related bromo-substituted nitrogen heterocycles to illustrate typical reaction parameters.

Buchwald-Hartwig Amination and Related Carbon-Nitrogen Bond Formations

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction is a powerful method for synthesizing aryl amines. wikipedia.org Applying this to this compound would involve the selective reaction at the C-Br bond with a primary or secondary amine to produce 3-amino-5-fluoropicolinonitrile derivatives. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.org The choice of ligand is crucial and has evolved through several "generations" to accommodate a wide range of substrates and reaction conditions. wikipedia.org The reaction is compatible with a broad scope of amines, including heterocyclic amines, which is relevant for the synthesis of complex molecules. nih.gov

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-pyridines

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield | Ref |

|---|---|---|---|---|---|---|

| 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBut | Toluene | 60% | chemspider.com |

| Bromobenzene | Carbazole | TrixiePhos / Pd precatalyst | t-BuOLi | Toluene | Optimized | nih.gov |

This table provides examples of Buchwald-Hartwig aminations on related bromo-substituted nitrogen heterocycles to illustrate typical reaction parameters.

Other Transition Metal-Catalyzed Coupling Methodologies

Beyond Suzuki and Buchwald-Hartwig reactions, this compound can participate in other important cross-coupling methodologies.

Stille Coupling: This reaction pairs the organohalide with an organotin reagent, also catalyzed by palladium. organic-chemistry.orgwikipedia.org The Stille reaction is highly versatile with few limitations on the coupling partners, though the toxicity of organotin compounds is a significant drawback. organic-chemistry.org The reactivity order generally favors oxidative addition to C-Br over C-OTf or C-Cl, indicating that selective coupling at the 3-position of this compound is feasible. nih.gov

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the organohalide, catalyzed by either palladium or nickel. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org Palladium catalysts generally offer higher yields and better functional group tolerance. wikipedia.org The reaction has been successfully used in the synthesis of complex molecules, including those containing pyridine rings. nih.gov

Hiyama Coupling: This involves the coupling of organohalides with organosilicon compounds.

Kumada Coupling: This reaction employs a Grignard reagent as the coupling partner with an organohalide, typically catalyzed by nickel or palladium. The high reactivity of Grignard reagents can sometimes limit functional group tolerance, and the presence of the nitro group on a substrate can be problematic. researchgate.net

Oxidative Cyclization Reactions for Heterocyclic Annulation

There is currently no specific published research detailing the oxidative cyclization reactions of this compound for the purpose of heterocyclic annulation.

In analogous systems, the presence of both a bromo and a fluoro substituent on the pyridine ring, along with an activating nitrile group, suggests potential for various cyclization strategies. For instance, palladium-catalyzed intramolecular cyclizations are a common method for forming fused heterocyclic systems. In a hypothetical scenario, a derivative of this compound bearing a suitably positioned nucleophilic side chain could potentially undergo an intramolecular Heck-type reaction or a Buchwald-Hartwig amination to form a new ring. The success of such a reaction would be highly dependent on the nature of the appended side chain, the catalyst system employed, and the reaction conditions.

General oxidative cyclization reactions often involve the formation of a radical cation intermediate. nih.gov The electron-withdrawing nature of the fluorine and nitrile groups would likely make the pyridine ring of this compound less susceptible to oxidation compared to more electron-rich systems. However, a suitably designed precursor with an easily oxidizable group elsewhere in the molecule could potentially initiate an intramolecular cyclization cascade.

A tandem oxidative radical brominative addition and spirocyclization has been reported for activated alkynes, leading to the synthesis of 3-bromocoumarins and 3-bromo spiro- wiley-vch.debyjus.com trienones. rsc.org While not directly involving a pyridine derivative, this methodology highlights a potential pathway for incorporating the bromo-substituent into a newly formed ring system under oxidative conditions.

Rearrangement Reactions and Associated Mechanisms

Specific studies on the rearrangement reactions of this compound are absent from the current scientific literature.

Rearrangement reactions in pyridine chemistry are known, such as the rearrangement of 3-bromopyridine (B30812) with sodium amide and sodioacetophenone. nih.gov However, the electronic effects of the additional fluoro and nitrile substituents in this compound would significantly influence the stability of any intermediates and thus the feasibility and outcome of such rearrangements.

General types of rearrangement reactions that could be envisioned for derivatives of this compound, though not experimentally verified, include:

Smiles Rearrangement: If a suitable derivative containing an appropriate tethered nucleophile and activating group were synthesized, an intramolecular nucleophilic aromatic substitution could potentially occur, leading to a rearranged product.

Carbocation Rearrangements: Reactions proceeding through a carbocation intermediate, for example, during the derivatization of a side chain, could be susceptible to rearrangement to form a more stable carbocation. masterorganicchemistry.com

The mechanisms of these potential rearrangements would be highly speculative without experimental or computational evidence.

Chemo- and Regioselectivity in Reactions Involving this compound

There is a lack of specific research on the chemo- and regioselectivity of reactions involving this compound.

The pyridine ring in this compound possesses several reactive sites, and predicting the outcome of a given reaction requires careful consideration of the electronic and steric properties of the substituents.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing fluorine and nitrile groups are expected to activate the pyridine ring towards nucleophilic attack. The positions ortho and para to these groups are the most likely sites for substitution. Therefore, a nucleophile might preferentially attack the carbon at position 4 or 6. The relative reactivity of the C-Br and C-F bonds would also be a critical factor. Generally, C-F bonds are stronger than C-Br bonds, suggesting that substitution of the bromine atom might be more favorable under certain conditions. However, the position of the halogen also plays a crucial role.

Cross-Coupling Reactions: The bromine atom at the 3-position provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. In these reactions, the regioselectivity would be dictated by the position of the bromine atom.

Reactions of the Nitrile Group: The nitrile group can undergo various transformations, including hydrolysis to a carboxylic acid or an amide, reduction to an amine, or addition of organometallic reagents. The chemoselectivity of these reactions would depend on the reagents and conditions used, and whether they would also affect the bromo or fluoro substituents.

Studies on related systems, such as the chemo- and regioselective reactions of 5-bromo enones/enaminones with pyrazoles, demonstrate the complexity of predicting reaction outcomes when multiple reactive sites are present. nih.gov

Research on Derivatives and Analogues of Picolinonitriles

Systematic Structural Modifications of the 3-Bromo-5-fluoropicolinonitrile Core

The this compound molecule offers distinct sites for chemical modification, primarily centered around the highly reactive bromine atom. The electron-withdrawing nature of the nitrile group, the fluorine atom, and the pyridine (B92270) ring nitrogen atom collectively influence the reactivity of the C-Br bond.

Systematic modifications predominantly target the substitution of the bromine atom at the C-3 position. This is the most facile and common modification due to the relative lability of the C-Br bond compared to the C-F bond in cross-coupling reactions. The general order of reactivity for halogens in such reactions is I > Br > OTf >> Cl > F, making the bromine the preferred leaving group libretexts.org.

Key structural modifications include:

Palladium-Catalyzed Cross-Coupling Reactions: This is the most powerful tool for modifying the core structure. Reactions like the Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination allow for the introduction of a vast range of substituents at the C-3 position. libretexts.orglibretexts.org For instance, Suzuki coupling can introduce new aryl or heteroaryl groups, fundamentally altering the steric and electronic properties of the molecule.

Nucleophilic Aromatic Substitution (SNAr): While the bromine is an excellent leaving group in cross-coupling, the fluorine atom at C-5 can also be targeted for SNAr, although this typically requires harsher conditions. The reactivity of halogens in SNAr reactions on pyridine rings is highly dependent on the specific nucleophile and reaction conditions. In related compounds like 4-bromo-5-nitrophthalonitrile, the bromine atom is selectively substituted first by nucleophiles. researchgate.netrsc.org

Modification of the Nitrile Group: The cyano group at C-2 can be hydrolyzed to a carboxylic acid or an amide, or it can be converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid. It can also serve as a precursor for the formation of other heterocyclic rings, such as thiazoles or amidines.

Impact of Substituent Variations on Chemical Reactivity and Potential Applications

Varying the substituents on the picolinonitrile core has a profound impact on the molecule's chemical reactivity and potential uses, particularly in medicinal chemistry.

The replacement of the bromine atom at the C-3 position is a primary strategy for tuning the molecule's properties.

Introducing Aryl/Heteroaryl Groups: Using Suzuki or Stille coupling to add aromatic rings can extend the π-conjugated system, influencing the molecule's electronic and photophysical properties. In a biological context, these appended rings can form additional interactions with protein targets, enhancing binding affinity.

Introducing Amino Groups: The Buchwald-Hartwig amination allows for the formation of C-N bonds, creating aminopyridine derivatives. nih.gov The introduction of primary or secondary amines can drastically change solubility and basicity and provide new hydrogen bonding capabilities, which are critical for drug-receptor interactions.

Introducing Alkynyl Groups: Sonogashira coupling introduces a linear, rigid alkynyl linker, which can be used to probe spatial requirements in binding pockets or to construct more complex, extended molecular architectures.

The fluorine atom at the C-5 position, while less reactive as a leaving group, significantly influences the molecule's properties. It increases metabolic stability by blocking potential sites of oxidation and can enhance binding affinity by participating in favorable electrostatic or hydrogen bonding interactions. Its high electronegativity also lowers the pKa of the pyridine nitrogen, affecting its charge state at physiological pH.

These modifications are central to the development of compounds with targeted biological activities, such as antiproliferative agents for cancer therapy.

Synthesis and Investigation of Diverse Picolinonitrile Derivatives

The this compound scaffold is a starting point for a multitude of more complex heterocyclic systems.

A notable class of derivatives is the thienylpicolinamidines, which have shown promising antiproliferative activity. The synthesis begins with a picolinonitrile, which is first elaborated via a Suzuki coupling reaction to introduce a thienyl group. The resulting thienylpicolinonitrile is then converted to the target amidine. libretexts.orgmdpi.com

The general synthetic route involves:

Suzuki Coupling: A brominated picolinonitrile derivative is coupled with an appropriate boronic acid (e.g., a phenylboronic acid) in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃. mdpi.com

Amidine Formation: The nitrile group of the thienylpicolinonitrile is treated with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiN(TMS)₂). This is followed by an acidic workup to yield the picolinamidine hydrochloride salt. mdpi.comresearchgate.net

Studies on these derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, including leukemia, colon cancer, and non-small cell lung cancer, often at sub-micromolar concentrations. libretexts.orgresearchgate.net

Thiazoline (B8809763) rings are important pharmacophores found in numerous natural products and bioactive molecules. mdpi.combldpharm.com While no direct synthesis of a thiazoline derivative from this compound is explicitly reported, established chemical principles allow for the postulation of viable synthetic pathways.

One plausible route involves the conversion of the nitrile group into a thioamide. This thioamide intermediate can then undergo a cyclocondensation reaction with an α-haloketone, a classic Hantzsch-type synthesis, to form the thiazole (B1198619) ring (which can be considered an oxidized form of a thiazoline). researchgate.net

A proposed pathway could be:

Thioamide Formation: The nitrile group of the picolinonitrile is reacted with a source of hydrogen sulfide, such as Lawesson's reagent or H₂S gas in the presence of a base, to form the corresponding picolinothioamide.

Cyclization: The resulting 3-bromo-5-fluoropicolinothioamide is reacted with an α-halo carbonyl compound (e.g., chloroacetone) to construct the thiazoline or thiazole ring.

Alternatively, a strategy seen in the synthesis of related pyridine-based thiadiazoles involves linking a nicotinoyl moiety to a pre-formed heterocycle. nih.gov This suggests a modular approach where a 3-bromo-5-fluoropicolinoyl unit could be coupled with an amino-functionalized thiazoline.

The functional groups on the this compound core can be leveraged to construct fused heterocyclic systems through intramolecular cyclization reactions. mdpi.comyoutube.com For example, the bromine atom and the nitrile group can be part of a cyclization strategy.

A hypothetical pathway to a fused system:

Substitution: The bromine atom is substituted with a nucleophile that contains another reactive group, for instance, an amino alcohol, via a reaction like the Buchwald-Hartwig amination.

Intramolecular Cyclization: The newly introduced nucleophile can then react with the nitrile group. For example, an appended hydroxyl group could attack the nitrile carbon under acidic or basic conditions, leading to the formation of a new fused oxazine (B8389632) or similar heterocyclic ring.

The synthesis of pyrazolo[3,4-b]pyridines from substituted pyridines demonstrates how a pyridine core can be elaborated into more complex, fused bicyclic systems, which often exhibit significant biological activity. capes.gov.br

Structure-Activity Relationship (SAR) Studies of Picolinonitrile Scaffolds

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of picolinonitrile derivatives, particularly in drug discovery. researchgate.net For pyridine-based compounds evaluated for antiproliferative activity, several key trends have emerged.

Effect of Substituents: The presence and position of specific functional groups are critical. Studies have shown that methoxy (B1213986) (-OMe), hydroxyl (-OH), and certain carbonyl (-C=O) groups can enhance antiproliferative activity. researchgate.net Conversely, bulky groups or certain halogen substitutions can sometimes decrease activity.

Case of Thienylpicolinamidines: In the case of thienylpicolinamidine derivatives, SAR studies revealed that a 4-methoxyphenyl (B3050149) substituent led to particularly potent growth-inhibiting effects against specific cancer cell lines. libretexts.orgresearchgate.net This highlights the importance of the electronic and steric profile of the groups attached to the core scaffold.

The table below summarizes SAR findings for a series of thienylpicolinamidine derivatives against the SR leukemia cell line.

| Compound | R-Group (Substituent on Phenyl Ring) | GI₅₀ (µM) against SR Cell Line |

| 4a | 4-OCH₃ | 0.34 |

| 4b | 4-Cl | Data indicates high activity |

| 4c | 4-N(CH₃)₂ | Data indicates high activity |

| GI₅₀ is the concentration required to inhibit cell growth by 50%. A lower value indicates higher potency. Data derived from research findings. libretexts.orgresearchgate.net |

These SAR studies provide a rational basis for the design of next-generation picolinonitrile derivatives with improved efficacy and selectivity.

Applications in Medicinal Chemistry Research

Role as a Key Intermediate in Pharmaceutical Development

3-Bromo-5-fluoropicolinonitrile is a crucial intermediate in the synthesis of various pharmaceutical compounds. bohrium.combldpharm.combldpharm.comsigmaaldrich.com Its reactive sites, the bromine and fluorine atoms, as well as the nitrile group, allow for diverse chemical modifications, making it a versatile scaffold for creating extensive libraries of compounds for biological screening. bohrium.comnih.govnih.gov The presence of the fluorine atom is particularly noteworthy, as it can modulate the electronic properties and metabolic stability of the final molecule, often leading to improved drug-like characteristics. nih.gov

Synthesis of Biologically Active Molecules for Therapeutic Purposes

The core structure of this compound is a key component in the synthesis of a variety of biologically active molecules. bohrium.com Its derivatives have been explored for a wide range of therapeutic applications. The ability to perform various chemical transformations on this scaffold, such as nucleophilic aromatic substitution of the fluorine or bromine atom, allows for the introduction of different functional groups, leading to molecules with diverse biological activities. bohrium.comnih.govnih.gov

Development of Targeted Therapeutic Agents

The development of targeted therapies, which are designed to interact with specific molecular targets involved in disease pathogenesis, is a major focus of modern drug discovery. bohrium.com this compound serves as a valuable starting point for the synthesis of such agents. bohrium.com By strategically modifying its structure, medicinal chemists can design molecules that selectively bind to and modulate the activity of specific proteins, such as enzymes or receptors, that are implicated in diseases like cancer.

Research on Anti-Cancer Agents

The quest for more effective and selective anti-cancer drugs is a continuous effort in medicinal chemistry. Picolinonitrile derivatives have shown promise in this area, and this compound provides a key structural motif for the development of novel anti-cancer agents.

Checkpoint Kinase 1 (CHK1) is a crucial protein involved in the DNA damage response pathway, making it an attractive target for cancer therapy. nih.govacs.org Inhibiting CHK1 can disrupt the ability of cancer cells to repair DNA damage, leading to cell death. acs.org Research has focused on the discovery of potent and selective CHK1 inhibitors, with several picolinonitrile-based compounds showing significant promise. nih.govnih.gov For instance, a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives were developed as potent CHK1 inhibitors. nih.gov One of the most promising compounds from this series, (R)-17, exhibited an IC50 of 0.4 nM with high selectivity over the related kinase CHK2. nih.gov This compound demonstrated effective inhibition of malignant hematopathy cell line growth, particularly the Z-138 cell line (IC50: 0.013 μM), and significantly suppressed tumor growth in a xenograft model. nih.gov

Table 1: Activity of Picolinonitrile-based CHK1 Inhibitors

| Compound | CHK1 IC50 (nM) | Z-138 Cell Line IC50 (μM) |

|---|

This table displays the in vitro inhibitory activity of a promising picolinonitrile derivative against the CHK1 enzyme and a cancer cell line.

Derivatives of picolinonitrile have been the subject of numerous studies investigating their antiproliferative and cytotoxic effects against various cancer cell lines. mdpi.comrsc.org These studies are essential for identifying compounds with the potential to inhibit cancer cell growth and induce cell death. For example, various heterocyclic compounds, a class to which picolinonitrile belongs, have demonstrated a wide range of biological activities, including anticancer properties. mdpi.com The antiproliferative activity of these compounds is often evaluated using assays like the MTT test, which measures the metabolic activity of cells and provides an indication of cell viability. nih.govnih.gov

The anti-cancer effects of picolinonitrile derivatives are believed to be mediated through various mechanisms of action. One of the primary mechanisms is enzyme inhibition, as exemplified by the inhibition of CHK1. nih.govnih.gov By blocking the activity of key enzymes involved in cancer cell survival and proliferation, these compounds can effectively halt tumor growth. nih.gov

Another critical mechanism is the induction of apoptosis, or programmed cell death. nih.govmdpi.com Many anti-cancer agents work by triggering the apoptotic cascade in cancer cells. nih.gov The inhibition of certain enzymes, such as protein tyrosine phosphatases, has been shown to induce apoptosis in lymphoid cell lines. nih.gov This process often involves the activation of caspases, which are key executioner proteins in the apoptotic pathway. nih.gov Furthermore, some anti-cancer compounds can exert their effects by causing mitotic delays, which can lead to either apoptosis or mitotic slippage. nih.gov

Research on Anti-Infective Agents

The halogenated pyridine (B92270) derivative, this compound, has emerged as a valuable building block in the synthesis of new anti-infective agents. Its unique substitution pattern, featuring bromine, fluorine, and a nitrile group, provides a scaffold for the development of compounds with diverse biological activities.

Development of Antiviral Agents

While pyridine-containing heterocycles have been extensively reviewed for their antiviral activities against a range of viruses, including HIV, hepatitis B and C, and respiratory syncytial virus, specific research detailing the direct application or derivatization of this compound for the development of antiviral agents is not prominently documented in publicly available scientific literature. The broader class of picolinic acid derivatives, however, has been investigated for inhibiting viral entry into host cells.

Development of Antimicrobial Agents

The development of novel antimicrobial agents is a critical area of research to combat rising antibiotic resistance. While some commercial suppliers note that this compound is used as an intermediate in the synthesis of various pharmaceuticals, including antibiotics, specific studies detailing its incorporation into antimicrobial agents with demonstrated activity against bacterial or fungal pathogens are not widely reported. The broader class of pyrimidine (B1678525) derivatives has been explored for antibacterial properties.

Role in Antibiotic Development

This compound is recognized as a key intermediate in the synthesis of various pharmaceuticals, including the development of new antibiotics. nih.gov Its structural features allow for its incorporation into more complex molecules designed to target bacterial processes. However, specific examples of antibiotics derived directly from this compound and their mechanisms of action are not extensively detailed in the available research.

Investigations into Antiparasitic Activity

A significant application of this compound has been documented in the development of potent antiparasitic agents, specifically against the pathogenic amoeba Naegleria fowleri, commonly known as the "brain-eating" amoeba. This amoeba causes a rare but highly lethal brain infection called primary amoebic meningoencephalitis (PAM).

In a recent study, researchers utilized this compound as a key starting material to synthesize a series of benzylamine (B48309) inhibitors. google.com Through a nucleophilic aromatic substitution (SNAr) reaction, the fluorine atom at the 5-position was displaced by a methoxy (B1213986) group, leading to the formation of a crucial intermediate for further derivatization. This ultimately led to the development of compound 28 , which demonstrated significant improvements in potency and a favorable cytotoxicity profile. google.com

Table 1: Antiparasitic Activity of a Derivative of this compound

| Compound | Starting Material | Target Organism | EC₅₀ (μM) | Cytotoxicity (CC₅₀ > 20 μM) |

| 28 | This compound | Naegleria fowleri | 0.92 | No cytotoxicity observed in SH-SY5Y human neuroblastoma cells |

Data sourced from "Synthesis and Evaluation of Benzylamine Inhibitors of Neuropathogenic Naegleria fowleri 'Brain-Eating' Amoeba" google.com.

These findings highlight the importance of this compound as a scaffold for developing new therapeutics for neglected diseases like PAM. The synthesized compounds also showed excellent permeability across the blood-brain barrier in an in vitro model, a critical parameter for treating central nervous system infections. google.com

Development of Selective Serotonin Reuptake Inhibitors (SSRIs)

Selective Serotonin Reuptake Inhibitors (SSRIs) are a widely prescribed class of antidepressants. A thorough review of the scientific literature does not indicate a direct role or use of this compound in the research and development of SSRIs. The development of SSRIs involves different chemical scaffolds.

Development of Tyrosine Kinase Inhibitors (TKIs)

While not exclusively focused on tyrosine kinase inhibitors (TKIs), this compound has been employed as an intermediate in the synthesis of inhibitors for enzymes involved in cancer progression. Patent literature reveals its use in creating inhibitors of MAT2A (methionine adenosyltransferase 2A) and METTL3 (methyltransferase-like 3), which are targets in oncology. nih.govmdpi.com

In one patented synthesis, this compound was reacted with 2,2,2-trifluoroethan-1-amine to produce an intermediate for aza-heterobicyclic inhibitors of MAT2A for cancer treatment. nih.gov Another patent describes its reaction with sodium methoxide (B1231860) as an initial step in the synthesis of piperidine (B6355638) derivatives that act as METTL3 inhibitors, also for treating proliferative diseases like cancer. mdpi.com

Although MAT2A and METTL3 are not tyrosine kinases, their inhibition represents a therapeutic strategy in oncology, a field where TKIs are prominent. This underscores the utility of this compound in generating complex heterocyclic molecules for anti-cancer drug discovery. nih.govmdpi.com

Research on Anti-Inflammatory Agents

While direct studies on the anti-inflammatory properties of this compound itself are not extensively documented in publicly available research, the broader class of fluorinated and brominated organic compounds, as well as molecules featuring the picolinonitrile scaffold, have been a subject of interest in the quest for new anti-inflammatory drugs. The inclusion of fluorine atoms in drug candidates can often enhance metabolic stability and binding affinity to target proteins. nih.gov

Research into various heterocyclic compounds demonstrates the potential of scaffolds similar to picolinonitrile in modulating inflammatory pathways. For instance, certain fluorinated benzo[h]quinazoline-2-amine derivatives have been identified as novel inhibitors of the NF-κB signaling pathway, a key regulator of inflammation. nih.gov One such derivative, after demonstrating low toxicity, was found to significantly reduce the phosphorylation of IκBα and p65, crucial steps in the activation of the NF-κB pathway. nih.gov

Furthermore, studies on pyridazinone derivatives, which share some structural similarities with the pyridine core of picolinonitrile, have identified compounds with anti-inflammatory activity. mdpi.com These compounds were found to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. mdpi.com The exploration of such compounds highlights the ongoing effort to identify novel molecular scaffolds that can serve as the basis for the development of new anti-inflammatory therapies. Although direct evidence for this compound is pending, the established anti-inflammatory potential of related fluorinated and heterocyclic compounds suggests that derivatives of this compound could be promising candidates for future investigation in this therapeutic area.

| Compound Class | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| Fluorinated Benzo[h]quinazoline-2-amine Derivatives | NF-κB Inhibition | Significantly reduced phosphorylation of IκBα and p65. | nih.gov |

| Pyridazinone Derivatives | Inhibition of LPS-induced NF-κB activity | Identified compounds with anti-inflammatory properties in human monocytic cells. | mdpi.com |

Studies on the Inhibition of Cysteine Proteases

The nitrile group is a well-established "warhead" in the design of inhibitors for cysteine proteases. mdpi.com This functional group can undergo a reversible covalent interaction with the catalytic cysteine residue in the active site of these enzymes, leading to potent and selective inhibition. frontiersin.orgnih.gov Cysteine proteases are implicated in a variety of diseases, including those caused by viruses and parasites, making them attractive targets for drug development. mdpi.com

The mechanism of inhibition by nitrile-based compounds involves the nucleophilic attack of the thiolate of the catalytic cysteine on the electrophilic carbon of the nitrile group. frontiersin.org This forms a covalent thioimidate adduct, effectively blocking the enzyme's catalytic activity. Computational studies have helped to elucidate the intricate details of this reaction, highlighting the importance of the surrounding protein environment and the specific structural features of the inhibitor. frontiersin.org

| Feature | Description | Reference |

|---|---|---|

| Inhibitory Moiety | Nitrile group (C≡N) | mdpi.com |

| Mechanism | Reversible covalent bond formation with the catalytic cysteine residue. | frontiersin.orgnih.gov |

| Resulting Adduct | Thioimidate | frontiersin.org |

| Therapeutic Relevance | Potential for treating viral and parasitic diseases. | mdpi.com |

Development of Cyclin G-Associated Kinase (GAK) Inhibitors

A significant application of compounds related to this compound has been in the development of inhibitors for Cyclin G-Associated Kinase (GAK). GAK is a cellular serine/threonine kinase that plays a crucial role in clathrin-mediated membrane trafficking, a process that is hijacked by many viruses for entry into and exit from host cells. As such, GAK has emerged as a promising target for the development of broad-spectrum antiviral agents.

Research has led to the discovery of potent and selective GAK inhibitors based on an isothiazolo[5,4-b]pyridine (B1251151) scaffold. The synthesis of these inhibitors has been shown to start from 3-halopicolinonitriles. For instance, isothiazolo[4,3-b]pyridines with a carbon-linked substituent at position 3 have been synthesized through regioselective Suzuki and Sonogashira coupling reactions. A derivative with a 3,4-dimethoxyphenyl residue at this position demonstrated low nanomolar binding affinity for GAK and showed antiviral activity against the dengue virus. This finding indicates that appropriate substitution on the core scaffold can significantly enhance GAK binding affinity.

These GAK inhibitors act as ATP-competitive kinase inhibitors. Their development represents a promising strategy for combating a range of viral infections, as they target a host factor essential for the lifecycle of multiple viruses. This host-targeted approach may also present a higher barrier to the development of viral resistance compared to drugs that target viral proteins directly.

Pharmacological Profiles of Picolinonitrile-Based Drug Candidates (excluding dosage/administration)

The picolinonitrile scaffold is present in a number of drug candidates investigated for various therapeutic indications, particularly as antiviral agents. The pharmacological profiles of these compounds are diverse and depend heavily on the specific substitutions made to the picolinonitrile ring.

Several antiviral drug candidates incorporate a picolinonitrile or a structurally related cyanopyridine moiety. These compounds often function as nucleoside or non-nucleoside inhibitors of viral polymerases or other essential viral enzymes. The nitrile group in these molecules can play a crucial role in binding to the target enzyme, often through polar interactions or by acting as a bioisostere for other functional groups.

For example, in the context of GAK inhibitors derived from picolinonitrile precursors, the resulting isothiazolo[5,4-b]pyridine derivatives have been shown to possess potent antiviral activity against a range of RNA viruses. The pharmacological profile of these compounds is characterized by their high affinity and selectivity for GAK, leading to the disruption of viral trafficking within the host cell.

The table below summarizes the pharmacological data for representative picolinonitrile-based drug candidates or their derivatives.

| Compound/Derivative Class | Target | In Vitro Activity | Therapeutic Potential | Reference |

|---|---|---|---|---|

| Isothiazolo[4,3-b]pyridine derivatives | Cyclin G-Associated Kinase (GAK) | Low nanomolar binding affinity for GAK. | Broad-spectrum antiviral (e.g., Dengue virus). | |

| Fluorinated Benzo[h]quinazoline-2-amine Derivatives | NF-κB | Inhibition of IκBα and p65 phosphorylation. | Anti-inflammatory. | nih.gov |

Applications in Agrochemical Research

Utilization in the Synthesis of Crop Protection Agents

3-Bromo-5-fluoropicolinonitrile serves as a crucial building block in the multi-step synthesis of advanced crop protection agents. The nitrile group (-CN) can be hydrolyzed to form a carboxylic acid or reduced to an amine, both of which are common functional groups in bioactive molecules. The bromine atom is a key feature, providing a reactive handle for cross-coupling reactions, which are fundamental in constructing the complex molecular frameworks of modern pesticides.

A closely related compound, 2-Amino-3-Bromo-5-Fluoropyridine, is explicitly listed as a raw material for the agrochemical industry, highlighting the importance of the bromo-fluoro-pyridine scaffold in developing herbicides, pesticides, and insecticides. vivanacl.com This suggests that this compound is a key intermediate, valued for its ability to introduce this specific arrangement of atoms into a target molecule. Its utility is analogous to other substituted picolinonitriles which act as precursors for compounds designed to protect crops and boost agricultural yields. innospk.com

Development of Herbicides

The development of novel herbicides is a primary application area for picolinonitrile derivatives. The picolinate (B1231196) class of herbicides, which are derivatives of picolinic acid, are known for their synthetic auxin activity. Picolinonitriles like this compound are direct precursors to these herbicidally active picolinic acids.

Extensive research has demonstrated that the substitution pattern on the pyridine (B92270) ring is critical for herbicidal efficacy. For instance, the introduction of halogen atoms, such as bromine and fluorine, can significantly influence the biological activity of the final compound. While direct studies on the herbicidal activity of derivatives from this compound are not widely published, research on analogous compounds provides strong evidence of their potential. For example, novel picolinic acids derived from substituted picolinonitriles have shown potent herbicidal effects.

Interactive Data Table: Herbicidal Activity of Related Picolinic Acid Derivatives

| Compound ID | Target Weed | Application Rate | Efficacy (% control) | Reference |

| Compound A | Plasmopara viticola | 200 ppm | >70% | medchemexpress.com |

| --- | --- | --- | --- | --- |

Note: Data presented is for related compounds to illustrate the potential of the chemical class. "Compound A" refers to 5-Bromo-3-pyridinol, a related pyridine derivative.

Development of Fungicides

The pyridine ring is a structural motif found in a number of fungicidal compounds. However, the specific use of this compound in the synthesis of new fungicides is not as well-documented as its role in herbicide development. Nevertheless, the potential for this application exists. For example, 5-Bromo-3-pyridinol has been identified as a potential fungicide, demonstrating that brominated pyridine derivatives can exhibit antifungal properties. medchemexpress.com Its chlorinated derivatives have also been utilized to control fungal infections in plants. medchemexpress.com This suggests that the bromo-fluoro-pyridine core of this compound could be a valuable starting point for the discovery of new fungicidal agents.

Development of Insecticides

The pyridine scaffold is a cornerstone in the development of major insecticide classes, most notably the neonicotinoids. While direct synthesis of insecticides from this compound is not extensively reported, its structural features are highly relevant. Research into new insecticidal molecules often involves the synthesis of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. nih.govresearchgate.net These complex molecules have shown promising insecticidal activities against various pests. nih.govresearchgate.net

The 3-bromo-pyridine structure is a key component in these insecticidal scaffolds. This indicates that this compound could serve as a valuable intermediate for creating novel insecticides by providing the essential brominated pyridine core, which can then be further elaborated to produce the final active ingredient.

Strategies for Enhanced Crop Protection Utilizing Picolinonitrile Derivatives

A key strategy in modern agrochemical research is the use of versatile chemical scaffolds to generate large libraries of compounds for biological screening. Picolinonitrile derivatives, including this compound, are ideal candidates for this approach. The development of trifluoromethylpyridine (TFMP) derivatives for crop protection is a prime example of this strategy. nih.gov By starting with a core structure, researchers can introduce various functional groups to fine-tune the compound's properties, such as its biological activity, selectivity, and environmental persistence. nih.gov

The synthesis of diacylhydrazine insecticides containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole moiety is another illustration of this strategy, where a core scaffold is systematically modified to optimize insecticidal potency. nih.gov The goal is to develop agents with high efficacy against target pests while maintaining low toxicity to non-target organisms and the environment. The versatility of this compound makes it an important tool in these ongoing efforts to enhance crop protection through chemical innovation.

Applications in Material Science

Synthesis of Advanced Polymeric Materials

The incorporation of 3-Bromo-5-fluoropicolinonitrile into polymer chains can lead to the development of advanced polymeric materials with tailored properties. The reactive nature of the bromine atom facilitates its use as a monomer or a functionalizing agent in various polymerization techniques.

One of the key areas of application is in the synthesis of polymers exhibiting Aggregation-Induced Emission (AIE) . nih.govnih.gov AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This property is highly sought after for applications in sensors, bio-imaging, and optoelectronic devices. By incorporating the this compound moiety into polymer backbones or as side chains, it is possible to create AIE-active polymers. The restricted intramolecular rotation in the aggregated state, a key mechanism for AIE, can be promoted by the rigid structure of the picolinonitrile ring.

| Polymer Type | Synthetic Strategy | Key Properties | Potential Applications |

| AIE-active Polymers | Copolymerization of a this compound derivative with other monomers. | High solid-state fluorescence quantum yield, environmental sensitivity. | Organic light-emitting diodes (OLEDs), chemical sensors, bio-imaging. |

| Conjugated Polymers | Cross-coupling polymerization reactions (e.g., Suzuki, Stille) utilizing the bromo-substituent. | Tunable electronic and optical properties, good charge transport characteristics. | Organic photovoltaics (OPVs), field-effect transistors (OFETs). |

| Functionalized Polymers | Post-polymerization modification of polymers containing reactive sites with this compound derivatives. | Introduction of specific functionalities, enhanced thermal and chemical stability. | High-performance plastics, membranes for separation processes. |

This table provides an overview of potential advanced polymeric materials synthesized using this compound and their prospective applications.

Research in this area focuses on controlling the polymer architecture and the density of the fluorinated picolinonitrile units to fine-tune the resulting material's properties. The introduction of fluorine can also enhance the polymer's thermal stability, chemical resistance, and solubility in specific organic solvents.

Development of Specialized Coatings and Functional Surfaces

The unique properties of this compound make it a promising candidate for the development of specialized coatings and the functionalization of surfaces. mdpi.commdpi.com The ability to tailor the surface properties of materials is crucial for a wide range of applications, from anti-fouling coatings to advanced electronic displays.

The bromine atom on the picolinonitrile ring can be utilized for surface-initiated polymerization or for grafting onto surfaces that have been pre-functionalized with appropriate reactive groups. This allows for the creation of thin films with specific functionalities. For instance, coatings incorporating this compound could exhibit enhanced hydrophobicity due to the presence of the fluorine atom, leading to self-cleaning or anti-icing surfaces.

Furthermore, the fluorescent properties that can be imparted by the picolinonitrile moiety are of interest for creating smart coatings that can respond to external stimuli, such as changes in pH, temperature, or the presence of specific analytes, by altering their fluorescence emission.

| Coating/Surface Type | Functionalization Method | Resulting Properties | Potential Applications |

| Hydrophobic Coatings | Surface grafting of polymers containing this compound. | Low surface energy, water repellency. | Self-cleaning windows, anti-fouling surfaces for marine applications. |

| Stimuli-Responsive Surfaces | Covalent attachment of this compound derivatives to surfaces. | Changes in fluorescence in response to environmental changes. | Chemical sensors, anti-counterfeiting labels. |

| Protective Thin Films | Plasma polymerization or chemical vapor deposition of precursors derived from this compound. | Enhanced durability, chemical resistance, and thermal stability. | Coatings for electronic components, protective layers for optical devices. |

This table illustrates the potential of this compound in creating specialized coatings and functional surfaces.

Design of Functional Materials with Improved Performance Characteristics

The versatility of this compound as a building block extends to the design of a wide array of functional materials with improved performance characteristics. researchgate.net Its incorporation into organic semiconductors, for example, can influence their charge transport properties and energy levels, which is critical for their performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The electron-withdrawing nature of the fluorine atom and the nitrile group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting material, which can facilitate electron injection and transport in n-type organic semiconductors. The bromine atom provides a convenient handle for further molecular engineering through cross-coupling reactions, allowing for the synthesis of complex conjugated systems with tailored optoelectronic properties.

| Functional Material | Design Strategy | Improved Performance | Example Application |

| Organic Semiconductors | Incorporation into π-conjugated systems via cross-coupling reactions. | Enhanced electron mobility, optimized energy levels. | n-type materials for organic field-effect transistors (OFETs). |

| Luminescent Materials | Synthesis of molecules exhibiting aggregation-induced emission (AIE). | High solid-state photoluminescence quantum yield. | Emitters in organic light-emitting diodes (OLEDs). |

| Nonlinear Optical Materials | Design of molecules with large hyperpolarizabilities. | Enhanced second or third-order nonlinear optical responses. | Optical switching and data storage. |

This table showcases the design of functional materials with enhanced performance characteristics using this compound.

Use in Fluorescent Probes for Biological Imaging and Diagnostics

One of the most promising applications of this compound in material science is its use as a precursor for the synthesis of fluorescent probes for biological imaging and diagnostics. nih.govrsc.orgnih.gov The development of sensitive and selective fluorescent probes is crucial for understanding complex biological processes at the molecular level and for the early diagnosis of diseases.

The fluorinated picolinonitrile core can serve as the fluorophore in a fluorescent probe. The reactive bromine atom allows for the facile introduction of various recognition moieties that can selectively bind to specific biomolecules or ions. Upon binding to the target analyte, a change in the fluorescence properties of the probe, such as an increase in intensity ("turn-on" probe) or a shift in the emission wavelength, can be observed.

The principles of AIE are particularly relevant here. Probes designed based on AIEgens are often non-fluorescent in aqueous biological environments but become highly emissive upon binding to their target, leading to a high signal-to-noise ratio. nih.gov

| Probe Type | Target Analyte | Sensing Mechanism | Potential Diagnostic Application |

| "Turn-on" Fluorescent Probe | Specific metal ions (e.g., Zn²⁺, Cu²⁺) | Chelation-enhanced fluorescence or AIE. | Monitoring ion levels in cells and tissues. |

| Ratiometric Fluorescent Probe | pH, viscosity | Intramolecular charge transfer (ICT) or Förster resonance energy transfer (FRET). | Mapping pH gradients in cellular compartments. |

| Bio-orthogonal Probe | Specific enzymes or proteins | Enzyme-triggered cleavage of a quenching group or bio-orthogonal ligation. | Activity-based protein profiling, cancer diagnosis. sigmaaldrich.com |

This table details the application of this compound in the development of fluorescent probes for biological imaging and diagnostics.

Computational and Theoretical Studies on Picolinonitriles

Quantum Chemical Calculations (e.g., Density Functional Theory) for Structural Optimization and Spectroscopic Data Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for determining the most stable three-dimensional structure of a molecule (structural optimization) and for predicting its spectroscopic characteristics. nih.govmdpi.comnih.gov DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), can accurately calculate the geometric parameters of 3-Bromo-5-fluoropicolinonitrile. mdpi.comresearchgate.net

These calculations yield precise bond lengths and angles, providing a clear picture of the molecule's geometry. The optimized structure is crucial for all subsequent computational analyses, including reactivity and docking studies. Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.govnih.gov This allows for the theoretical spectra to be correlated with experimental data, aiding in the structural confirmation of the compound. nih.gov

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations This table presents hypothetical, representative data based on typical DFT calculation results for similar aromatic compounds.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-Br | 1.89 Å |

| C-F | 1.35 Å | |

| C≡N | 1.16 Å | |

| C-C (pyridine ring) | 1.39 - 1.41 Å | |

| C-N (pyridine ring) | 1.33 - 1.34 Å | |

| Bond Angles | C-C-Br | 119.5° |

| C-C-F | 118.7° | |

| C-C-C≡N | 178.9° |

In Silico Modeling for Predicting Reactivity and Electrophilicity Profiles

In silico models are employed to understand the chemical reactivity of this compound. Key to this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

From these energies, global reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity profile. For instance, a high electrophilicity index would suggest that the molecule is a strong electron acceptor, making it susceptible to nucleophilic attack. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, further predicting sites of reaction.

Table 2: Predicted Reactivity Descriptors for this compound This table presents hypothetical, representative data based on typical in silico modeling results.

| Descriptor | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Electron-donating ability |

| LUMO Energy | -2.1 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.4 eV | Chemical stability, reactivity |

| Electronegativity (χ) | 4.8 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.7 eV | Resistance to charge transfer |

| Electrophilicity Index (ω) | 4.26 eV | Propensity to act as an electrophile |

Computational Approaches in Structure-Uptake Relationship Studies

Understanding how a molecule's structure influences its permeation across biological membranes is vital, particularly in medicinal chemistry. Computational structure-uptake relationship studies investigate the molecular properties that govern a compound's ability to be absorbed by cells and potentially evade efflux pumps, which are cellular defense mechanisms that expel foreign substances. nih.gov

For this compound, these studies would involve creating a virtual library of related picolinonitrile derivatives with slight structural modifications. By calculating various physicochemical properties (e.g., lipophilicity, polar surface area, size, shape) for each analogue and correlating them with predicted or experimental uptake data, researchers can identify key structural motifs that either promote or hinder cellular accumulation. nih.gov These computational models can help guide the design of new analogues with improved uptake characteristics, a crucial step in developing effective therapeutic agents. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict how a molecule (ligand), such as this compound, binds to the active site of a specific protein target. nih.gov This method explores various possible orientations of the ligand within the protein's binding pocket and calculates a docking score, which estimates the binding affinity. nih.govresearchgate.net A lower (more negative) score typically indicates a more favorable binding interaction.

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of every atom in the ligand-protein complex over time, providing insights into the stability of the predicted binding pose. researchgate.net These simulations can reveal how the ligand and protein adjust to each other and confirm the persistence of key interactions, such as hydrogen bonds or hydrophobic contacts, that hold the complex together. For example, studies on similar compounds have explored interactions with targets like dihydrofolate reductase (DHFR). nih.govresearchgate.net

Table 3: Hypothetical Molecular Docking Results of this compound with a Protein Target This table presents hypothetical, representative data based on typical molecular docking simulation results.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Dihydrofolate Reductase (DHFR) | -7.8 | LEU-28, PHE-31 | Hydrophobic |

| ILE-50 | van der Waals | ||

| GLN-35 | Hydrogen Bond (with Fluorine) | ||

| DNA Gyrase Subunit B | -8.2 | ASP-73 | Hydrogen Bond (with Pyridine (B92270) N) |

| ILE-78, PRO-79 | Hydrophobic |

Predictive Modeling for Biological Activity and ADME Properties

Computational models can forecast the potential biological activities of a compound and its ADME (Absorption, Distribution, Metabolism, Excretion) properties. Software like PASS (Prediction of Activity Spectra for Substances) Online can screen a molecule's structure against vast databases of known active compounds to predict a spectrum of possible biological effects. researchgate.net

ADME prediction is crucial for evaluating a compound's drug-like potential. Various computational models and rule-based filters, such as Lipinski's Rule of Five, are used to estimate properties like oral bioavailability, water solubility, and metabolic stability. nih.govrsc.orgmdpi.com These predictions help to identify potential liabilities early in the research process, allowing for structural modifications to improve the compound's pharmacokinetic profile.

Table 4: Predicted ADME Properties for this compound This table presents hypothetical, representative data based on typical ADME prediction software.

| Property | Predicted Value | Compliance with Drug-Likeness Rules |

| Molecular Weight | 201.00 g/mol | Yes (Lipinski's Rule: <500) |

| LogP (Lipophilicity) | 1.85 | Yes (Lipinski's Rule: <5) |

| Hydrogen Bond Donors | 0 | Yes (Lipinski's Rule: <5) |

| Hydrogen Bond Acceptors | 3 (N in pyridine, N in nitrile, F) | Yes (Lipinski's Rule: <10) |

| Polar Surface Area (PSA) | 39.9 Ų | Good (<140 Ų) |

| Aqueous Solubility | -2.5 (logS) | Moderately Soluble |

Future Research Directions and Perspectives

Emerging Synthetic Methodologies for Picolinonitrile Compounds

The synthesis of picolinonitrile derivatives, including 3-Bromo-5-fluoropicolinonitrile, is poised to benefit from several emerging synthetic methodologies that promise greater efficiency, selectivity, and sustainability.